N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide
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Overview
Description
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is a complex organic compound that features a cinnamamide backbone with a sulfonyl propyl chain and a fluorophenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide typically involves multiple steps:
Formation of the piperazine derivative: The initial step involves the reaction of 4-fluorophenylamine with piperazine under controlled conditions to form the 4-(4-fluorophenyl)piperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, forming the sulfonyl piperazine compound.
Coupling with cinnamamide: Finally, the sulfonyl piperazine compound is coupled with cinnamamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the cinnamamide moiety or the sulfonyl group, leading to different reduced products.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced cinnamamide derivatives or desulfonylated products.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide involves its interaction with specific molecular targets. The fluorophenyl piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl}propyl)-2-iodobenzamide: This compound shares a similar sulfonyl piperazine structure but differs in the cinnamamide moiety.
4-(4-Fluorophenyl)piperazine derivatives: These compounds have similar pharmacological profiles due to the presence of the fluorophenyl piperazine group.
Uniqueness
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is unique due to the combination of the cinnamamide backbone with the sulfonyl propyl chain and fluorophenyl piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c23-20-8-10-21(11-9-20)25-14-16-26(17-15-25)30(28,29)18-4-13-24-22(27)12-7-19-5-2-1-3-6-19/h1-3,5-12H,4,13-18H2,(H,24,27)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEKAXTUGBVCRH-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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